molecular formula C24H26N2O6 B2473173 Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1358125-06-0

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No.: B2473173
CAS No.: 1358125-06-0
M. Wt: 438.48
InChI Key: HIIHWOCXATUYSN-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-14(2)15-6-8-16(9-7-15)25-23(27)13-32-20-12-19(24(28)31-5)26-18-11-22(30-4)21(29-3)10-17(18)20/h6-12,14H,13H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIHWOCXATUYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinoline-2-carboxylic acid with 4-isopropylphenyl isocyanate in the presence of a base to form the intermediate carbamate. This intermediate is then methylated using methyl iodide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.

    4-Isopropylphenyl isocyanate: Another precursor used in the synthesis.

    Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS Number: 1358125-06-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

PropertyValue
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
CAS Number1358125-06-0

Synthesis and Structure

The compound is synthesized through a multi-step process involving the modification of quinoline derivatives. The incorporation of methoxy groups and a carbamoyl moiety enhances its solubility and biological activity. The structural modifications are crucial for its interaction with biological targets, particularly in inhibiting cancer cell proliferation.

This compound primarily acts as an inhibitor of the c-Met signaling pathway. c-Met is a receptor tyrosine kinase that plays a significant role in tumor growth and metastasis. Inhibition of this pathway can lead to decreased tumor cell proliferation and increased apoptosis.

In Vitro Studies

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

  • A549 (Lung Cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • MCF-7 (Breast Cancer) : Moderate to high potency was observed, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • MKN-45 (Gastric Cancer) : The compound demonstrated promising results, inhibiting cell proliferation effectively.

Table: Summary of Biological Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Observations
A5490.030 ± 0.008High potency against lung cancer
MCF-7ModerateEffective in breast cancer
MKN-45Low micromolarSignificant inhibition noted

Case Studies

In a study published in PMC6237173, a series of related compounds were synthesized and tested for their inhibitory effects on c-Met. Among these, derivatives similar to this compound exhibited remarkable anticancer activity at low concentrations. Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding site of the c-Met kinase, providing insights into their mechanism of action.

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